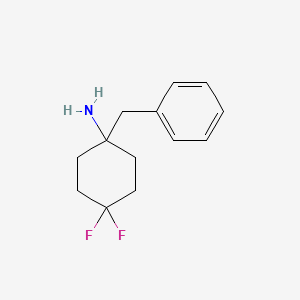

1-Benzyl-4,4-difluorocyclohexan-1-amine

Description

Properties

Molecular Formula |

C13H17F2N |

|---|---|

Molecular Weight |

225.28 g/mol |

IUPAC Name |

1-benzyl-4,4-difluorocyclohexan-1-amine |

InChI |

InChI=1S/C13H17F2N/c14-13(15)8-6-12(16,7-9-13)10-11-4-2-1-3-5-11/h1-5H,6-10,16H2 |

InChI Key |

FPCNCWWVTVUIHG-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CCC1(CC2=CC=CC=C2)N)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: Chemical Properties, Synthesis, and Drug Discovery Applications of 1-Benzyl-4,4-difluorocyclohexan-1-amine

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the challenge of optimizing lead compounds for metabolic stability and membrane permeability without sacrificing target affinity. The incorporation of highly substituted, fluorine-rich aliphatic motifs has become a cornerstone strategy in modern medicinal chemistry.

This whitepaper provides a comprehensive analysis of 1-Benzyl-4,4-difluorocyclohexan-1-amine (CAS: 1389441-98-8), a highly specialized building block. We will deconstruct the physicochemical rationale behind its structural design, explore the causality of its synthetic methodology, and detail a self-validating protocol for its preparation.

Core Chemical Properties & Structural Rationale

Before deploying any building block in a synthetic campaign, we must understand the quantitative parameters that dictate its behavior in both the flask and biological systems.

Quantitative Data Summary

| Property | Value |

| Chemical Name | 1-Benzyl-4,4-difluorocyclohexan-1-amine |

| CAS Number | 1389441-98-8 [1] |

| Molecular Formula | C₁₃H₁₇F₂N |

| Molecular Weight | 225.28 g/mol |

| SMILES | NC1(Cc2ccccc2)CCC(F)(F)CC1 |

| Topological Polar Surface Area (TPSA) | 26.0 Ų |

| Typical Supply Form | Solid (Hydrochloride salt, CAS: 1389313-28-3) |

The "Fluorine Effect" and Quaternary Architecture

The architecture of 1-benzyl-4,4-difluorocyclohexan-1-amine is defined by two critical features: a quaternary carbon center at C1 and a gem-difluoro group at C4.

-

Modulation of Amine Basicity: The strongly electronegative gem-difluoro group exerts a through-bond and through-space inductive electron-withdrawing effect. This lowers the pKa of the C1 primary amine compared to its non-fluorinated analog. Lowering the pKa ensures that a larger fraction of the molecule remains unprotonated at physiological pH (7.4), which directly enhances passive membrane permeability and intestinal absorption [2].

-

Metabolic Shielding: Unsubstituted cyclohexane rings are highly susceptible to oxidation by Cytochrome P450 (CYP450) enzymes. By installing robust C-F bonds (bond dissociation energy ~485 kJ/mol) at the metabolically vulnerable C4 position, the molecule is shielded from oxidative degradation [2].

-

Increased Fsp³ Fraction: The 1,1-disubstitution (benzyl and amine on the same carbon) creates a rigidified, three-dimensional pharmacophore. Increasing the fraction of sp³-hybridized carbons (Fsp³) is a proven metric for improving the clinical success rate of drug candidates by preventing flat, non-specific binding and reducing off-target toxicity.

Pharmacological and physicochemical impacts of gem-difluoro substitution on the cyclohexane core.

Synthetic Methodology: Overcoming Steric and Electronic Hurdles

Synthesizing sterically hindered quaternary amines via traditional reductive amination is notoriously inefficient. Furthermore, the direct addition of Grignard reagents to 4,4-difluorocyclohexanone often fails due to the high propensity for enolization—the basic Grignard reagent simply abstracts an alpha-proton, returning the unreacted ketone upon workup.

To circumvent this, we employ the Ellman Sulfinamide Approach [3]. While Ellman's auxiliary is traditionally celebrated for asymmetric induction, we deploy it here strictly for its chemoselectivity . Because the 4,4-difluorocyclohexanone ring is symmetric, the C1 carbon in the final product is achiral (possessing a plane of symmetry). However, the strongly electron-withdrawing tert-butanesulfinyl group activates the imine toward nucleophilic addition and completely suppresses detrimental enolization during the Grignard attack.

Self-Validating Experimental Protocol

The following protocol is designed as a self-validating system, incorporating intrinsic In-Process Controls (IPCs) to ensure causality and reaction integrity at every node.

Step 1: Sulfinyl Imine Formation

-

Charge: To an oven-dried, argon-purged flask, add 4,4-difluorocyclohexanone (1.0 eq) and 2-methylpropane-2-sulfinamide (1.1 eq) in anhydrous THF (0.5 M).

-

Activation: Add Titanium(IV) ethoxide (Ti(OEt)₄) (2.0 eq) dropwise at room temperature.

-

Causality: Ti(OEt)₄ serves a dual purpose. It acts as a Lewis acid to activate the electron-poor fluorinated ketone and simultaneously acts as an irreversible water scavenger, driving the equilibrium toward the imine.

-

-

Validation Node 1 (Visual): If ambient moisture breaches the system, Ti(OEt)₄ will rapidly hydrolyze into a white, insoluble TiO₂ precipitate. The maintenance of a clear, pale-yellow solution validates the anhydrous integrity of the system.

-

Reaction: Stir for 12 hours at 25°C. Quench with brine, filter through a Celite pad to remove titanium salts, and concentrate the organic layer.

Step 2: Grignard Addition (Nucleophilic Attack)

-

Preparation: Dissolve the crude sulfinyl imine in anhydrous THF (0.2 M) and cool strictly to -78°C using a dry ice/acetone bath.

-

Addition: Add Benzylmagnesium chloride (2.0 M in THF, 1.5 eq) dropwise over 30 minutes.

-

Causality: Cryogenic temperatures are mandatory to control the exotherm and prevent the competitive reduction of the imine via beta-hydride transfer from the Grignard reagent.

-

-

Validation Node 2 (Colorimetric): The reaction mixture will transition from a distinct yellow (conjugated sulfinyl imine) to colorless upon complete nucleophilic consumption. This visual shift serves as an intrinsic validation of conversion, which is orthogonally confirmed via LC-MS.

-

Workup: Quench with saturated aqueous NH₄Cl at -78°C, warm to room temperature, and extract with ethyl acetate.

Step 3: Deprotection and Isolation

-

Cleavage: Dissolve the protected quaternary amine in methanol (0.5 M). Add 4M HCl in dioxane (3.0 eq) and stir at 25°C for 2 hours.

-

Validation Node 3 (Chromatographic): The cleavage of the highly lipophilic tert-butyl sulfinyl group results in a dramatic shift to an earlier retention time on reverse-phase LC-MS, confirming complete deprotection.

-

Isolation: Concentrate the solvent in vacuo. Triturate the resulting residue with cold diethyl ether to precipitate 1-Benzyl-4,4-difluorocyclohexan-1-amine as a high-purity hydrochloride salt.

Synthetic workflow for 1-Benzyl-4,4-difluorocyclohexan-1-amine via Ellman's sulfinamide.

Applications in Drug Discovery

The unique structural properties of 1-benzyl-4,4-difluorocyclohexan-1-amine make it an exceptional building block for targeting complex biological systems, particularly G-protein-coupled receptors (GPCRs).

For example, in the development of CXCR4 antagonists (critical targets for HIV entry inhibition and oncology), researchers have utilized structurally analogous rigidified side-chains to enhance binding affinity. The incorporation of a bulky, fluorinated cyclic amine prevents the solvation penalty typically associated with highly basic primary amines, thereby dramatically improving the intestinal permeability (PAMPA values) of the resulting drug candidates [2]. By utilizing 1-benzyl-4,4-difluorocyclohexan-1-amine, medicinal chemists can rapidly access rigidified, metabolically stable scaffolds that bypass the traditional pharmacokinetic pitfalls of aliphatic amines.

References

- Sigma-Aldrich. "1-benzyl-4,4-difluorocyclohexan-1-amine | 1389441-98-8". Merck KGaA.

- Wong, R. S., et al. "Synthesis of Novel Tetrahydroisoquinoline CXCR4 Antagonists with Rigidified Side-Chains".

- MDPI. "Practical and Asymmetric Synthesis of Apremilast Using Ellman's Sulfinamide as a Chiral Auxiliary". Molecules.

An In-Depth Technical Guide to 1-Benzyl-4,4-difluorocyclohexan-1-amine: Synthesis, Characterization, and Medicinal Chemistry Applications

This technical guide provides a comprehensive overview of 1-Benzyl-4,4-difluorocyclohexan-1-amine, a fluorinated cycloalkylamine of significant interest in contemporary drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth insights into its chemical properties, a robust synthesis protocol, analytical characterization, and the rationale for its application in medicinal chemistry.

Introduction: The Strategic Role of Fluorinated Scaffolds

The incorporation of fluorine into molecular scaffolds is a well-established and powerful strategy in medicinal chemistry. The strategic placement of fluorine atoms can profoundly influence a molecule's physicochemical and pharmacokinetic properties, including its metabolic stability, lipophilicity, and basicity (pKa)[1][2]. The gem-difluoro motif (CF2), particularly within a cyclohexyl ring, has emerged as a valuable bioisostere for a carbonyl or methylene group, offering a unique combination of steric and electronic properties. This modification can lock in desirable conformations and block sites of metabolic oxidation, thereby enhancing the drug-like properties of a lead compound[3][4]. 1-Benzyl-4,4-difluorocyclohexan-1-amine represents a key building block that combines the benefits of the gem-difluorocyclohexyl core with a versatile primary amine for further chemical elaboration.

Physicochemical Properties

The fundamental properties of 1-Benzyl-4,4-difluorocyclohexan-1-amine and its common hydrochloride salt are summarized below. These data are critical for its handling, reaction setup, and interpretation of its biological activity.

| Property | 1-Benzyl-4,4-difluorocyclohexan-1-amine | 1-Benzyl-4,4-difluorocyclohexan-1-amine HCl |

| Molecular Formula | C₁₃H₁₇F₂N | C₁₃H₁₈ClF₂N |

| Molecular Weight | 225.28 g/mol [5] | 261.74 g/mol |

| CAS Number | 1389441-98-8, 1873679-07-2[5] | 1389313-28-3[6] |

| Appearance | Predicted: Colorless to pale yellow oil/solid | Predicted: White to off-white solid |

| InChI Key | FPCNCWWVTVUIHG-UHFFFAOYSA-N | IIZCKVSJJBQMET-UHFFFAOYSA-N[6] |

Synthesis Protocol: Reductive Amination

The most direct and widely applicable method for the synthesis of 1-Benzyl-4,4-difluorocyclohexan-1-amine is the reductive amination of 4,4-difluorocyclohexanone with benzylamine. This method involves the initial formation of an imine or iminium ion intermediate, which is then reduced in situ to the desired amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation due to its mildness and high selectivity for the iminium ion over the starting ketone, which minimizes side reactions and simplifies purification[7][8].

Experimental Workflow:

Caption: Reductive Amination Workflow.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of 4,4-difluorocyclohexanone (1.0 eq.) and benzylamine (1.0-1.2 eq.) in an anhydrous solvent such as 1,2-dichloroethane (DCE) (approx. 10 mL per mmol of ketone), add acetic acid (1.0 eq.) to catalyze imine formation. The use of an anhydrous solvent is crucial as sodium triacetoxyborohydride is water-sensitive[9][10].

-

Imine Formation: Stir the mixture at room temperature for approximately 30-60 minutes to facilitate the formation of the iminium ion intermediate.

-

Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture. An exothermic reaction may be observed.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is consumed.

-

Workup: Upon completion, quench the reaction by the slow and careful addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as dichloromethane (CH₂Cl₂). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel to yield the pure 1-Benzyl-4,4-difluorocyclohexan-1-amine.

Analytical Characterization

A full analytical characterization is essential to confirm the structure and purity of the synthesized compound. Below are the expected results from standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the benzyl and the difluorocyclohexyl moieties.

-

A multiplet in the range of 7.2-7.4 ppm corresponding to the five aromatic protons of the benzyl group.

-

A singlet around 3.7-3.9 ppm for the two benzylic protons (-CH₂-Ph).

-

A broad singlet for the amine proton (-NH), which may be exchangeable with D₂O.

-

A series of complex multiplets in the upfield region (1.5-2.2 ppm) corresponding to the eight protons of the difluorocyclohexyl ring. The geminal difluorination will influence the chemical shifts and coupling patterns of the adjacent protons.

-

-

¹³C NMR: The carbon NMR spectrum will provide further structural confirmation.

-

Signals for the aromatic carbons of the benzyl group between 127-140 ppm.

-

A signal for the benzylic carbon around 50-55 ppm.

-

The carbon bearing the amine group (C1) is expected to be in the 55-65 ppm range.

-

The carbon bearing the two fluorine atoms (C4) will appear as a triplet due to C-F coupling, at a highly shifted value, typically around 120-125 ppm.

-

The remaining cyclohexyl carbons will appear in the aliphatic region (25-40 ppm), with those adjacent to the CF₂ group showing coupling to fluorine.

-

Mass Spectrometry (MS)

-

Electrospray Ionization (ESI-MS): In positive ion mode, the mass spectrum is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 226.14. High-resolution mass spectrometry (HRMS) should confirm the elemental composition consistent with C₁₃H₁₈F₂N⁺.

Applications in Drug Discovery and Medicinal Chemistry

The 1-benzyl-4,4-difluorocyclohexan-1-amine scaffold is of significant interest to medicinal chemists for several key reasons:

-

Modulation of Basicity: The strong electron-withdrawing effect of the gem-difluoro group reduces the basicity (pKa) of the distal amine by 0.3-0.5 units compared to its non-fluorinated analog[11]. This fine-tuning of pKa is critical for optimizing a drug's solubility, cell permeability, and off-target activity (e.g., hERG inhibition).

-

Metabolic Stability: The CF₂ group acts as a metabolic shield, preventing oxidative metabolism at the C4 position of the cyclohexyl ring, a common site of enzymatic attack[1]. This can lead to an improved pharmacokinetic profile and a longer in vivo half-life.

-

Conformational Control: The gem-difluoro group can influence the conformational preferences of the cyclohexyl ring, which can be exploited to pre-organize the molecule for optimal binding to its biological target[12].

-

Versatile Building Block: The primary amine serves as a crucial handle for introducing a wide range of substituents, allowing for the rapid generation of compound libraries for structure-activity relationship (SAR) studies. For instance, the amine can be acylated, alkylated, or used in reductive amination to connect to other pharmacophoric fragments. The parent 4,4-difluorocyclohexan-1-amine hydrochloride has been investigated as an inhibitor of 11-β-hydroxysteroid dehydrogenase 1, an important therapeutic target[13].

Conclusion

1-Benzyl-4,4-difluorocyclohexan-1-amine is a valuable and strategically designed building block for modern drug discovery. Its synthesis via reductive amination is robust and scalable. The presence of the gem-difluorocyclohexyl motif provides a powerful tool for medicinal chemists to enhance the drug-like properties of lead compounds by modulating basicity, blocking metabolic pathways, and influencing conformation. This technical guide provides the foundational knowledge for the effective synthesis, characterization, and strategic deployment of this important chemical entity in research and development programs.

References

-

Holovach, S., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal, 28(19). Available at: [Link]

-

Scott, J. S., et al. (2024). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Chemical Science, 15(1), 123-129. Available at: [Link]

-

Grygorenko, O. O., et al. (2022). Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal. Available at: [Link]

-

Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]

-

Abdel-Magid, A. F., & Maryanoff, C. A. (2012). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. Journal of Chemical Education, 89(1), 107-109. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Reductive Amination. Available at: [Link]

-

Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8371-8413. Available at: [Link]

Sources

- 1. Effect of <i>gem</i>‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of … [ouci.dntb.gov.ua]

- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. gem-Difluorinated Amines for Drug Design - Enamine [enamine.net]

- 4. enamine.net [enamine.net]

- 5. chemscene.com [chemscene.com]

- 6. 1-Benzyl-4,4-difluorocyclohexan-1-aminehydrochloride | 1389313-28-3 [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 11. researchgate.net [researchgate.net]

- 12. The effect of gem-difluorination on the conformation and properties of a model macrocyclic system - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scbt.com [scbt.com]

Conformational analysis of 1-Benzyl-4,4-difluorocyclohexan-1-amine

An In-Depth Technical Guide to the Conformational Analysis of 1-Benzyl-4,4-difluorocyclohexan-1-amine

Abstract

The conformational landscape of substituted cyclohexanes is a cornerstone of modern stereochemistry and a critical determinant of molecular properties in drug discovery. This guide provides a comprehensive technical analysis of 1-Benzyl-4,4-difluorocyclohexan-1-amine, a scaffold of significant interest in medicinal chemistry. By integrating high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy with robust computational chemistry methods, we will dissect the intricate balance of steric and stereoelectronic forces that govern its three-dimensional structure. This document is intended for researchers, scientists, and drug development professionals, offering both foundational principles and detailed, field-proven protocols for a thorough conformational assessment.

Introduction: The Significance of Fluorinated Aminocyclohexanes

The 1-aminocyclohexane moiety is a privileged scaffold in medicinal chemistry, providing a rigid, three-dimensional framework for the precise orientation of pharmacophoric groups. The introduction of fluorine atoms into such structures has become a powerful strategy for modulating key drug-like properties.[1][2] Specifically, the gem-difluoro group, as seen in 1-Benzyl-4,4-difluorocyclohexan-1-amine, can profoundly influence metabolic stability, membrane permeability, lipophilicity, and target binding affinity.[3][4] It often serves as a bioisostere for carbonyl or hydroxyl groups, introducing polarity and conformational constraints without the associated metabolic liabilities.[3]

Understanding the conformational preference of substituents on the cyclohexane ring is paramount, as the biological activity of a molecule is inextricably linked to its 3D structure. This guide provides a definitive analysis of the conformational equilibrium of 1-Benzyl-4,4-difluorocyclohexan-1-amine, elucidating the dominant chair conformation and the underlying energetic rationale.

Foundational Principles of Cyclohexane Conformation

The cyclohexane ring predominantly adopts a low-energy "chair" conformation to minimize both angle and torsional strain.[5][6] In this conformation, the twelve hydrogen atoms are segregated into two distinct sets: six that are parallel to the principal C3 axis (axial) and six that extend radially from the ring's equator (equatorial).[7]

At room temperature, the cyclohexane ring undergoes a rapid "ring flip," interconverting the two chair forms. During this process, all axial substituents become equatorial, and all equatorial substituents become axial.[6][8] For a monosubstituted cyclohexane, this ring flip results in two distinct conformational isomers (conformers) that are not energetically equivalent.[5]

dot graph TD { graph [rankdir=LR, splines=curved, size="7.6,4", dpi=100]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [color="#5F6368"];

} caption [label="Fig. 1: Chair-chair interconversion in a monosubstituted cyclohexane.", fontname="Arial", fontsize=10]; enddot Caption: Ring flip interconversion of a monosubstituted cyclohexane.

The energetic preference for a substituent to occupy the equatorial position is driven by the avoidance of steric strain, primarily from 1,3-diaxial interactions .[5][9] An axial substituent experiences destabilizing steric repulsion with the two other axial hydrogens (or substituents) on the same face of the ring. The magnitude of this preference is quantified by the A-value , which is the difference in Gibbs free energy (ΔG°) between the axial and equatorial conformers.[10][11] A larger A-value signifies a stronger preference for the equatorial position.[12]

Analysis of Substituents in 1-Benzyl-4,4-difluorocyclohexan-1-amine

The molecule has two key substitution patterns that dictate its conformational equilibrium: the gem-difluoro group at C4 and the benzyl and amino groups at the quaternary C1 position. The ring can flip between two non-equivalent chair conformations: one with an axial benzyl group and an equatorial amino group, and the other with an equatorial benzyl group and an axial amino group.

dot graph TD { graph [rankdir=LR, splines=curved, size="7.6,4", dpi=100]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [color="#5F6368"];

} caption [label="Fig. 2: Conformational equilibrium of the target molecule.", fontname="Arial", fontsize=10]; enddot Caption: The two primary chair conformers of 1-Benzyl-4,4-difluorocyclohexan-1-amine.

Steric Considerations and A-Values

To a first approximation, the equilibrium will be dictated by which conformation places the sterically bulkier group in the equatorial position. We can estimate this by comparing the A-values of the relevant substituents.

| Substituent | Approximate A-value (kcal/mol) | Rationale / Reference |

| -NH₂ | 1.2 - 1.6 | Dependent on solvent and protonation state. |

| -CH₂Ph (Benzyl) | ~2.1 | Larger than ethyl (1.79 kcal/mol) due to rotational freedom and bulk of the phenyl ring.[10] |

| -F | 0.35 | Small steric size but influenced by C-F bond length and polarity. |

Based purely on these steric parameters, the benzyl group has a significantly larger A-value than the amino group. This strongly suggests that the equilibrium will favor Conformer B , which places the bulky benzyl group in the more spacious equatorial position to minimize 1,3-diaxial interactions.

Stereoelectronic Effects

Beyond simple sterics, electronic interactions can play a crucial role.

-

Gem-Difluoro Group: The two C-F bonds create a strong local dipole. More importantly, hyperconjugative interactions, such as the donation of electron density from a fluorine lone pair into an antibonding C-F orbital (nF → σ*CF), can stabilize certain geometries.[4] In the 4,4-difluoro arrangement, these effects primarily influence the local geometry and electronic properties rather than dictating the overall chair equilibrium.

-

Anomeric-like Effect: While the classic anomeric effect describes the preference for an axial substituent adjacent to a ring heteroatom,[13] a related stereoelectronic interaction can occur here. In Conformer B , the lone pair of the axial nitrogen atom is anti-periplanar to the C1-C2 and C1-C6 bonds. This geometry allows for a stabilizing hyperconjugative interaction where the nitrogen lone pair (nN) donates electron density into the antibonding orbitals of the adjacent C-C bonds (σ*C1-C2/C6). This electronic stabilization can partially offset the steric penalty of placing the amino group in the axial position.

Experimental Verification via NMR Spectroscopy

NMR spectroscopy is the most powerful experimental technique for determining conformational equilibria in solution.[7] By analyzing coupling constants and chemical shifts, we can obtain a detailed picture of the molecule's average conformation.

¹H NMR and the Karplus Relationship

The magnitude of the three-bond coupling constant (³JHH) between vicinal protons is dependent on the dihedral angle (θ) between them, a relationship described by the Karplus equation .[14][15][16]

-

Large coupling (³J ≈ 9-13 Hz): Indicates an anti-periplanar relationship (θ ≈ 180°), which occurs between two axial protons (Jax-ax).

-

Small coupling (³J ≈ 2-5 Hz): Indicates a gauche relationship (θ ≈ 60°), which occurs between axial-equatorial (Jax-eq) or equatorial-equatorial (Jeq-eq) protons.[17][18]

By examining the coupling patterns of the protons on C2 and C6, we can deduce the orientation of the substituents at C1. If Conformer B (equatorial benzyl) is dominant, the axial protons at C2 and C6 will have large couplings to the axial protons at C3 and C5, respectively.

Experimental Protocol: ¹H NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of 1-Benzyl-4,4-difluorocyclohexan-1-amine in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Methanol-d₄) in a standard 5 mm NMR tube.

-

Data Acquisition: Acquire a high-resolution ¹H NMR spectrum on a 400 MHz or higher spectrometer. Ensure adequate digital resolution to resolve the coupling patterns.

-

Spectral Analysis:

-

Identify the signals corresponding to the cyclohexane ring protons, typically in the 1.0-3.0 ppm range.

-

Focus on the multiplets for the protons at C2/C6 and C3/C5.

-

Carefully measure the coupling constants (in Hz) for these signals.

-

Look for large (9-13 Hz) couplings, which are diagnostic of axial-axial relationships, providing evidence for the dominant chair conformation.

-

Low-Temperature ¹³C NMR for Direct Observation

At room temperature, the ring flip is rapid on the NMR timescale, resulting in a single set of averaged signals.[8] By cooling the sample, we can slow this interconversion to a point where the individual signals for both Conformer A and Conformer B can be observed simultaneously.[19][20]

The ratio of the integrated peak areas for corresponding carbons in each conformer directly gives the equilibrium constant (Keq). From Keq, the Gibbs free energy difference can be calculated using the equation: ΔG° = -RT ln(Keq) .[21][22]

Experimental Protocol: Low-Temperature ¹³C NMR

-

Sample Preparation: Dissolve ~20-30 mg of the compound in a solvent with a low freezing point, such as a mixture of CFCl₃ and CDCl₃ (9:1) or Methanol-d₄.

-

Spectrometer Setup: Equip the NMR spectrometer with a variable temperature (VT) unit.

-

Cooling and Acquisition:

-

Acquire a standard ¹³C{¹H} spectrum at room temperature (e.g., 298 K).

-

Gradually lower the temperature in increments of 10-20 K, acquiring a spectrum at each step.

-

Observe the broadening of the cyclohexane carbon signals as the exchange rate slows (coalescence).

-

Continue cooling until the signals resolve into two distinct sets, corresponding to the two conformers (typically below -80 °C / 193 K).

-

-

Quantitative Analysis:

-

At the lowest achievable temperature where sharp signals for both conformers are visible, acquire a quantitative ¹³C spectrum. For best results, use an inverse-gated decoupling pulse sequence with a long relaxation delay (d1 > 5 * T₁) to suppress the Nuclear Overhauser Effect (NOE) and ensure accurate integration.[23][24][25]

-

Integrate the well-resolved signals for corresponding carbons in the major and minor conformers.

-

Calculate Keq = [Major Conformer] / [Minor Conformer].

-

Calculate ΔG° using the formula above.

-

Computational Chemistry Workflow

Computational modeling provides an invaluable theoretical complement to experimental data, allowing for the calculation of relative energies and the visualization of molecular structures and orbitals.[21][26]

dot graph [fontname="Arial"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

start [label="Start: Define Conformers", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; build [label="Build 3D Structures\n(Conformer A & B)"]; geom_opt [label="Geometry Optimization\n(e.g., DFT: B3LYP/6-31G(d))"]; freq_calc [label="Frequency Calculation"]; verify [label="Verify Minima\n(No imaginary frequencies)"]; extract [label="Extract Thermodynamic Data\n(ZPE, Enthalpy, Free Energy)"]; compare [label="Calculate Relative Energy\n(ΔE, ΔH, ΔG)"]; end_node [label="End: Compare with Experiment", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> build; build -> geom_opt; geom_opt -> freq_calc; freq_calc -> verify; verify -> extract; extract -> compare; compare -> end_node;

{rank=same; geom_opt; freq_calc;} enddot Caption: Workflow for computational conformational analysis.

Protocol: DFT Calculations

-

Structure Building: Using molecular modeling software (e.g., Avogadro, GaussView), construct the 3D coordinates for both Conformer A (axial-benzyl) and Conformer B (equatorial-benzyl).

-

Geometry Optimization: Submit each structure for a full geometry optimization. A common and reliable level of theory for this purpose is Density Functional Theory (DFT) with the B3LYP functional and a Pople-style basis set such as 6-31G(d).[27] This will find the lowest energy geometry for each conformer.

-

Frequency Calculation: Perform a frequency calculation on each optimized structure using the same level of theory.

-

Purpose 1 (Verification): Confirm that the optimized structure is a true energy minimum. The output should show zero imaginary frequencies.[27]

-

Purpose 2 (Thermodynamics): This calculation provides the Zero-Point Vibrational Energy (ZPVE), as well as thermal corrections to enthalpy and Gibbs free energy.

-

-

Energy Analysis:

-

Extract the final electronic energies, including the ZPVE correction, for both conformers. The difference (ΔE_ZPE) gives the relative energy at 0 K.

-

Extract the Gibbs free energies for both conformers. The difference (ΔG_calc) provides the calculated free energy difference at the specified temperature (usually 298.15 K), which can be directly compared to the experimental value from NMR.

-

Synthesis of Results and Conclusion

| Method | Predicted Major Conformer | ΔG° (kcal/mol) (Conformer B - Conformer A) |

| A-Value Estimation | Conformer B (Equatorial Benzyl) | < 0 (Qualitative) |

| Low-Temp. NMR | To be determined experimentally | To be determined experimentally |

| DFT Calculation | To be determined computationally | To be determined computationally |

Expected Outcome:

Both steric (A-values) and stereoelectronic (anomeric-like effect) factors point towards Conformer B (equatorial-benzyl, axial-amino) being the more stable and therefore the dominant species in the equilibrium. The steric demand of the benzyl group is expected to be the overwhelming factor. The experimental ΔG° from low-temperature NMR is anticipated to be negative and in close agreement with the value calculated via DFT. Any significant deviation between the experimental and computational results would suggest that solvent effects or subtle electronic factors not fully captured by the model are at play.

This comprehensive approach, leveraging the predictive power of steric analysis and the empirical certainty of spectroscopic and computational methods, provides a reliable and trustworthy framework for the conformational analysis of complex substituted cyclohexanes, a critical task in the rational design of new chemical entities.

References

-

University of Wisconsin-Madison. (n.d.). 13 Carbon NMR. Retrieved from [Link]

-

Fiveable. (2025, August 15). Karplus Equation Definition. Retrieved from [Link]

-

Reich, H. J. (2014, July 1). Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". Master Organic Chemistry. Retrieved from [Link]

-

Fiveable. (2025, August 15). A-Values Definition. Retrieved from [Link]

-

Wikipedia. (n.d.). A value. Retrieved from [Link]

-

Vuister, G. W., & Bax, A. (1996). Determination of the Backbone Dihedral Angles φ in Human Ubiquitin from Reparametrized Empirical Karplus Equations. Journal of the American Chemical Society, 118(8), 1772–1777. Retrieved from [Link]

-

Miller, J. P. (n.d.). Karplus Equations. Anthracycline.co.uk. Retrieved from [Link]

-

Mandal, K. K. (n.d.). Conformational Analysis of Monosubstituted Cyclohexane. St. Paul's Cathedral Mission College. Retrieved from [Link]

-

Sloop, J. C., et al. (2015). Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. International Journal of Organic Chemistry, 5, 1-10. Retrieved from [Link]

-

YouTube. (2023, May 19). Karplus Equation & Curve | J value calculation| Dihedral angles. Retrieved from [Link]

-

LibreTexts Chemistry. (2021, December 15). 4.4: Substituted Cyclohexanes. Retrieved from [Link]

-

ResearchGate. (2016, June 9). Difference between Normal 13C NMR and Inverse-Gated (IG) 13C NMR spectrum? Retrieved from [Link]

-

Ashenhurst, J. (2014, June 27). Substituted Cyclohexanes: Axial vs Equatorial. Master Organic Chemistry. Retrieved from [Link]

-

LibreTexts Chemistry. (2022, September 24). 4.8: Conformations of Disubstituted Cyclohexanes. Retrieved from [Link]

-

Wikipedia. (n.d.). Karplus equation. Retrieved from [Link]

-

Sloop, J. C., et al. (2015). Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. SciSpace. Retrieved from [Link]

-

Reddit. (2019, November 10). Cyclohexane 'A values' for Substituents. Retrieved from [Link]

-

Brezinski, N. (n.d.). Calculating cyclohexane A-values. The DFT Course. Retrieved from [Link]

-

IUPAC. (n.d.). gated decoupling. Compendium of Chemical Terminology. Retrieved from [Link]

-

OpenOChem Learn. (n.d.). Conformational Analysis. Retrieved from [https://openochem.org/ conformational-analysis.html]([Link] conformational-analysis.html)

-

IMSERC. (n.d.). A 13C SPECTRUM. Retrieved from [Link]

-

ResearchGate. (n.d.). Fluorine in Medicinal Chemistry. Retrieved from [Link]

-

Wiberg, K. B., et al. (1997). Conformational Studies in the Cyclohexane Series. 1. Experimental and Computational Investigation of Methyl, Ethyl, Isopropyl, and tert-Butylcyclohexanes. The Journal of Organic Chemistry, 62(17), 5904–5915. Retrieved from [Link]

-

Bruker. (n.d.). Basic- NMR- Experiments. Retrieved from [Link]

-

YouTube. (2020, September 30). Alkane Conformations Experiment Part 3, Modeling Cyclohexanes. Retrieved from [Link]

-

Rittner, R. (2011). NMR Spectroscopy: a Tool for Conformational Analysis. Annals of Magnetic Resonance, 10(1/2), 1-27. Retrieved from [Link]

- Anet, F. A. L., & Freedberg, D. I. (2001). Conformational Study of cis-1,4-Di-tert-butylcyclohexane by Dynamic NMR Spectroscopy and Computational Methods. The Journal of Organic Chemistry, 66(26), 8879-8885.

-

Reddit. (2023, December 27). Computational Calculations on Cyclohexane conformers. Retrieved from [Link]

-

Wikipedia. (n.d.). Anomeric effect. Retrieved from [Link]

-

Li, W., et al. (2017). The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues. Molecules, 22(12), 2095. Retrieved from [Link]

-

LibreTexts Chemistry. (2021, March 5). 12.2: Spectroscopic Properties of Cyclohexanes. Retrieved from [Link]

-

YouTube. (2024, September 8). NMR spectra of cyclohexane conformational exchange ring flipping rate faster than nmr time scale. Retrieved from [Link]

-

ResearchGate. (n.d.). Fluorinated Cycloalkyl Building Blocks for Drug Discovery. Retrieved from [Link]

-

ResearchGate. (n.d.). FDA‐approved drugs containing fluorinated cycloalkane motifs. Retrieved from [Link]

-

Carbone, M. R., et al. (2025, October 10). Difluorinated Cyclohexanes: Energetics and Intra‐ and Intermolecular Interactions. ChemistryOpen, 14(10), e202500648. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). The anomeric effect: the dominance of exchange effects in closed-shell systems. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

National Academic Digital Library of Ethiopia. (n.d.). Fluorine in Pharmaceutical and Medicinal Chemistry. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch25: Anomeric effect. Retrieved from [Link]

-

Liu, S., & Rong, C. (2011, February 28). Origin of anomeric effect: a density functional steric analysis. Physical Chemistry Chemical Physics, 13(10), 4531-4540. Retrieved from [Link]

-

ResearchGate. (n.d.). The anomeric effect in substituted cyclohexanes. I. The role of hyperconjugative interactions and steric effect in monosubstituted cyclohexanes. Retrieved from [Link]

-

ResearchGate. (n.d.). Conformational Preferences for 1,2- and 1,4-Difluorocyclohexane. Retrieved from [Link]

-

ResearchGate. (n.d.). Conformational analysis of 1,4‐disubstituted cyclohexanes. Retrieved from [Link]

-

The Journal of Organic Chemistry. (2024, May 31). Conformational Analysis of 1,3-Difluorinated Alkanes. Retrieved from [Link]

-

ResearchGate. (2026, March 2). Synthesis of dibenzylamino-1-methylcyclohexanol and dibenzylamino-1-trifluoromethylcyclohexanol isomers. Retrieved from [Link]

-

MDPI. (2022, April 15). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 3. researchgate.net [researchgate.net]

- 4. Difluorinated Cyclohexanes: Energetics and Intra‐ and Intermolecular Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. auremn.org.br [auremn.org.br]

- 8. m.youtube.com [m.youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. A value - Wikipedia [en.wikipedia.org]

- 12. fiveable.me [fiveable.me]

- 13. Anomeric effect - Wikipedia [en.wikipedia.org]

- 14. fiveable.me [fiveable.me]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Karplus equation - Wikipedia [en.wikipedia.org]

- 17. anthracycline - Karplus Equations [sites.google.com]

- 18. youtube.com [youtube.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. sikhcom.net [sikhcom.net]

- 21. Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives [article.sapub.org]

- 22. scispace.com [scispace.com]

- 23. researchgate.net [researchgate.net]

- 24. A 13C SPECTRUM [imserc.northwestern.edu]

- 25. hmc.edu [hmc.edu]

- 26. Calculating cyclohexane A-values · The DFT Course [thisisntnathan.github.io]

- 27. reddit.com [reddit.com]

Modulating Lipophilicity in Aliphatic Amines: A Technical Analysis of 1-Benzyl-4,4-difluorocyclohexan-1-amine

Executive Summary

The strategic incorporation of fluorine into aliphatic ring systems is a cornerstone of modern rational drug design. 1-Benzyl-4,4-difluorocyclohexan-1-amine (CAS: 1389441-98-8) serves as a premier example of how precise structural modifications can decouple lipophilicity from steric bulk. This whitepaper provides an in-depth mechanistic analysis of how gem-difluoro substitution modulates the partition coefficient (logP) and basicity (pKa) of cyclohexylamines, supported by validated experimental methodologies for physicochemical characterization.

The gem-Difluoro Paradigm: Mechanistic Drivers of Lipophilicity

A pervasive heuristic in medicinal chemistry assumes that halogenation uniformly increases a molecule's lipophilicity. However, aliphatic fluorination—specifically gem-difluorination on saturated rings—frequently exerts the exact opposite effect[1].

In the case of 1-benzyl-4,4-difluorocyclohexan-1-amine, the molecule is defined by three competing physicochemical vectors:

-

The Hydrophobic Core: The cyclohexane ring and the benzyl group drive non-polar partitioning.

-

The Ionizable Center: The primary amine provides a site for hydrogen bonding and protonation at physiological pH.

-

The Polarizing Motif: The gem-difluoro group at the C4 position.

While a single aromatic fluorine might increase logP, the introduction of a gem-difluoro group at the 1-position or 4-position of a cyclohexane ring leads to a significant decrease in lipophilicity[1]. The two highly electronegative fluorine atoms create a strong, localized dipole moment. This polarization opposes the general hydrophobicity of the aliphatic ring, increasing the molecule's affinity for aqueous environments[2]. Furthermore, research demonstrates that gem-difluorination at positions distant from the nitrogen atom (such as the γ or δ positions) results in a highly pronounced logP decrease[3].

Fig 1. Structural components modulating the lipophilicity of the target compound.

Inductive Effects on Basicity (pKa)

Beyond lipophilicity, the gem-difluoro group exerts a through-bond inductive pull (-I effect) and a through-space field effect. Even at a distance of four bonds from the primary amine, the electron-withdrawing nature of the CF2 moiety subtly reduces the electron density on the nitrogen lone pair, lowering the pKa by approximately 0.4 to 0.8 units compared to the non-fluorinated analog. This shift critically alters the distribution coefficient (logD) at a physiological pH of 7.4.

Predictive logP (cLogP) Modeling

To understand the net effect of these competing forces, we can utilize a fragment-based predictive model. The baseline lipophilicity of the parent compound, 1-benzylcyclohexan-1-amine, is highly lipophilic due to the combined bulk of the benzyl and cyclohexyl groups. The introduction of the gem-difluoro group acts as a polarity "brake."

Table 1: Fragment-Based cLogP Contributions

| Structural Fragment | Estimated logP Shift | Mechanistic Rationale |

| Cyclohexane Ring | +2.50 | Hydrophobic bulk; drives lipid partitioning. |

| Benzyl Group | +2.00 | Aromatic lipophilicity; strong hydrophobic effect. |

| Primary Amine | -1.20 | Hydrogen bond donor/acceptor; highly polar. |

| gem-Difluoro (C4) | -0.80 | Strong C-F dipole moment opposes ring hydrophobicity[4]. |

| Calculated Total | ~2.50 | Net lipophilicity balancing bulk and polarity. |

Table 2: Comparative Physicochemical Profile

| Compound | Estimated pKa | Estimated logP | Metabolic Stability Profile |

| 1-Benzylcyclohexan-1-amine | ~10.2 | 3.30 | Susceptible to CYP450 oxidation at C4. |

| 1-Benzyl-4,4-difluorocyclohexan-1-amine | ~9.6 | 2.50 | High (C4 metabolically blocked by robust C-F bonds). |

Experimental Validation: 19F NMR-Based Partitioning Protocol

Standard UV-Vis shake-flask methods are often inadequate for this compound. While the benzyl group provides a UV chromophore, trace aromatic impurities can severely confound absorbance readings. Therefore, a 19F NMR-based partitioning method is the gold standard for fluorinated aliphatics[2][4].

Causality & Self-Validating Design

Fluorine nuclei ( 19F ) often exhibit long longitudinal relaxation times ( T1 ). If NMR spectra are acquired with standard rapid pulsing, the integrals will not accurately reflect the concentration, destroying the quantitative validity of the logP calculation. By enforcing a relaxation delay ( D1 ) greater than 5×T1 , complete magnetization recovery is guaranteed.

Furthermore, this protocol is self-validating : by including a fluorinated internal standard with a known logP, any volumetric errors during phase extraction are mathematically canceled out. If the internal standard's calculated logP deviates from its known value, the assay automatically flags itself for emulsion or integration errors.

Step-by-Step Methodology

-

Phase Saturation: Vigorously stir equal volumes of n-octanol and aqueous buffer (pH 7.4 for logD, or unbuffered water for logP) for 24 hours to ensure mutual saturation.

-

Sample Preparation: Dissolve 1-Benzyl-4,4-difluorocyclohexan-1-amine (analyte) and Trifluorotoluene (internal standard, known logP) in the mutually saturated n-octanol phase.

-

Partitioning: Combine the spiked octanol phase with the saturated aqueous phase in a sealed vial. Vortex vigorously for 60 minutes at 25°C.

-

Phase Separation: Centrifuge the emulsion at 10,000 rpm for 15 minutes to guarantee absolute phase boundary separation.

-

Extraction & Locking: Carefully extract 0.5 mL from both the organic and aqueous layers. Add 0.1 mL of CDCl3 to the organic aliquot and 0.1 mL of D2O to the aqueous aliquot to provide an NMR lock signal.

-

NMR Acquisition: Acquire 19F NMR spectra for both phases. Critical Step: Set the relaxation delay ( D1 ) to ≥15 seconds to ensure quantitative integration[2].

-

Calculation: Determine logP using the ratio of the integrated analyte peaks ( A ) against the internal standard ( IS ) peaks:

logPanalyte=log10(AaqAoct)−log10(ISaqISoct)+logPIS

Fig 2. Step-by-step self-validating workflow for 19F NMR-based logP/logD determination.

Implications for Drug Development

The precise engineering of 1-Benzyl-4,4-difluorocyclohexan-1-amine yields profound pharmacokinetic advantages. By utilizing the gem-difluoro motif, medicinal chemists can achieve bioisosterism —maintaining the necessary steric bulk of the cyclohexane ring to fit into hydrophobic binding pockets, while simultaneously lowering the logP to improve aqueous solubility and reduce non-specific protein binding. Additionally, the strong C-F bonds at the C4 position act as a metabolic shield, preventing cytochrome P450-mediated hydroxylation at what is typically a highly vulnerable site on the cyclohexyl ring.

References

-

1-benzyl-4,4-difluorocyclohexan-1-amine | 1389441-98-8 | Sigma-Aldrich |

-

Navigating Lipophilicity: A Comparative Analysis of 1,1-Difluoro-3-methylcyclohexane and Related Compounds | Benchchem | 1

-

Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery | ChemRxiv | 3

-

Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs | Journal of Medicinal Chemistry - ACS Publications | 2

-

Investigating the Influence of (Deoxy)fluorination on the Lipophilicity of NonUVActive Fluorinated Alkanols and Carbohydrates | ePrints Soton | 4

Sources

An In-depth Technical Guide to 1-Benzyl-4,4-difluorocyclohexan-1-amine: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Foreword

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. The unique electronic properties of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The gem-difluoro motif, in particular, has garnered significant attention as a bioisostere for carbonyl groups and for its ability to modulate the acidity of neighboring protons. This guide provides a comprehensive technical overview of 1-Benzyl-4,4-difluorocyclohexan-1-amine, a compound of interest in drug discovery programs, by detailing its chemical identifiers, a plausible synthetic route, its physicochemical and spectral properties, and its potential applications. While specific peer-reviewed literature on this exact molecule is not extensively available, this document leverages established chemical principles and data from closely related analogues to provide a robust and scientifically grounded resource.

Section 1: Core Identifiers and Physicochemical Properties

A clear identification of a chemical entity is fundamental for research and regulatory purposes. This section provides the key identifiers and a summary of the physicochemical properties for 1-Benzyl-4,4-difluorocyclohexan-1-amine and its common salt form.

Chemical Identity

The primary identifiers for 1-Benzyl-4,4-difluorocyclohexan-1-amine are crucial for sourcing and documentation.

| Identifier | 1-Benzyl-4,4-difluorocyclohexan-1-amine | 1-Benzyl-4,4-difluorocyclohexan-1-amine hydrochloride |

| CAS Number | 1389441-98-8[1] | 1389313-28-3[2] |

| Molecular Formula | C₁₃H₁₇F₂N | C₁₃H₁₈ClF₂N |

| Molecular Weight | 225.28 g/mol | 261.74 g/mol [2] |

| Synonyms | N/A | 1-benzyl-4,4-difluorocyclohexan-1-amine HCl |

Physicochemical Characteristics (Predicted)

The introduction of the gem-difluoro group is expected to influence the compound's physical and chemical properties.

| Property | Predicted Value/Information |

| Appearance | Likely a solid at room temperature. |

| Solubility | The free base is expected to be soluble in organic solvents like dichloromethane, ethyl acetate, and methanol. The hydrochloride salt is likely to have increased solubility in polar solvents, including water and alcohols. |

| pKa | The pKa of the amine is predicted to be in the range of 9-10, typical for a secondary amine. |

| LogP | The calculated LogP (partition coefficient) is expected to be in the range of 2.5-3.5, indicating moderate lipophilicity. |

Section 2: Synthesis and Mechanistic Insights

Proposed Synthetic Pathway: Reductive Amination

The synthesis would logically proceed from the commercially available 4,4-difluorocyclohexanone and benzylamine.

Caption: Proposed synthesis of 1-Benzyl-4,4-difluorocyclohexan-1-amine via reductive amination.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on standard procedures for reductive amination.

Materials:

-

4,4-Difluorocyclohexanone

-

Benzylamine

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM), anhydrous

-

Acetic acid (glacial)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 4,4-difluorocyclohexanone (1.0 eq) in anhydrous dichloromethane (DCM), add benzylamine (1.1 eq) followed by glacial acetic acid (1.1 eq).

-

Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The addition may be exothermic.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford the desired 1-benzyl-4,4-difluorocyclohexan-1-amine.

Mechanistic Considerations

The reductive amination proceeds in two key stages:

-

Imine Formation: The ketone carbonyl is activated by the acid catalyst, followed by nucleophilic attack by the amine. Dehydration of the resulting hemiaminal yields the imine (or iminium ion).

-

Reduction: The hydride from the reducing agent attacks the electrophilic carbon of the imine, yielding the final secondary amine product. Sodium triacetoxyborohydride is a mild and selective reducing agent often favored for this transformation as it can be added directly to the reaction mixture containing the ketone and amine.

Section 3: Spectroscopic Characterization (Predicted)

Full spectral characterization is essential to confirm the structure and purity of the synthesized compound. The following are predicted spectral data based on the structure of 1-Benzyl-4,4-difluorocyclohexan-1-amine.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the benzyl and difluorocyclohexyl moieties.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.20 - 7.40 | m | 5H | Aromatic protons (C₆H₅) |

| ~ 3.70 | s | 2H | Benzylic protons (-CH₂-Ph) |

| ~ 1.80 - 2.20 | m | 8H | Cyclohexyl protons (-CH₂-) |

| ~ 1.50 | br s | 1H | Amine proton (-NH-) |

¹³C NMR Spectroscopy

The carbon NMR will provide information on the carbon framework, with the carbon attached to the fluorine atoms showing a characteristic triplet due to C-F coupling.

| Chemical Shift (δ, ppm) | Description |

| ~ 139 - 140 | Quaternary aromatic carbon |

| ~ 128 - 129 | Aromatic CH carbons |

| ~ 127 | Aromatic CH carbon |

| ~ 123 (t) | CF₂ carbon |

| ~ 55 | Benzylic carbon (-CH₂-Ph) |

| ~ 50 | Quaternary cyclohexyl carbon (-C-NH₂) |

| ~ 35 (t) | Cyclohexyl carbons adjacent to CF₂ |

| ~ 25 | Cyclohexyl carbon |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3300 - 3400 | Medium, broad | N-H stretch |

| ~ 3030 | Medium | Aromatic C-H stretch |

| ~ 2850 - 2950 | Strong | Aliphatic C-H stretch |

| ~ 1450 - 1600 | Medium | Aromatic C=C stretch |

| ~ 1000 - 1200 | Strong | C-F stretch |

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

-

Expected [M+H]⁺: 226.1402

Section 4: Applications in Medicinal Chemistry and Drug Development

The 1-benzyl-4,4-difluorocyclohexan-1-amine scaffold incorporates two key pharmacophoric elements: the benzylamine moiety and the gem-difluorocyclohexyl group. This combination makes it an attractive building block for the synthesis of novel therapeutic agents.

The Role of the Benzylamine Moiety

The benzylamine motif is present in a wide range of biologically active compounds and approved drugs. It can participate in various non-covalent interactions with biological targets, including hydrogen bonding, and cation-π interactions.

The Significance of the gem-Difluorocyclohexyl Group

The introduction of a gem-difluoro group onto the cyclohexyl ring offers several advantages in drug design:

-

Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the gem-difluoro group resistant to oxidative metabolism. This can lead to an improved pharmacokinetic profile of a drug candidate.

-

Modulation of Physicochemical Properties: Fluorine substitution increases lipophilicity, which can enhance membrane permeability and oral bioavailability.

-

Conformational Control: The gem-difluoro group can influence the conformational preference of the cyclohexane ring, which can be crucial for optimal binding to a target protein.

-

Bioisosterism: The CF₂ group can act as a bioisostere for a carbonyl group, which can be a useful strategy in lead optimization.

Potential Therapeutic Areas

Derivatives of 1-benzyl-4,4-difluorocyclohexan-1-amine could be explored in various therapeutic areas, including:

-

Central Nervous System (CNS) Disorders: The ability of the scaffold to cross the blood-brain barrier makes it suitable for developing agents targeting CNS receptors and enzymes.

-

Oncology: Many kinase inhibitors and other anti-cancer agents incorporate benzylamine or fluorinated motifs.

-

Infectious Diseases: The scaffold could be elaborated to develop novel antibacterial or antiviral agents.

Caption: A typical drug discovery workflow utilizing 1-Benzyl-4,4-difluorocyclohexan-1-amine as a core scaffold.

Section 5: Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 1-benzyl-4,4-difluorocyclohexan-1-amine.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

1-Benzyl-4,4-difluorocyclohexan-1-amine represents a valuable, yet underexplored, building block for medicinal chemistry and drug discovery. Its synthesis is readily achievable through established methods like reductive amination. The combination of the pharmacophorically important benzylamine moiety and the metabolically robust gem-difluorocyclohexyl group makes it an attractive starting point for the design of novel therapeutic agents with potentially improved pharmacokinetic and pharmacodynamic properties. This guide provides a foundational understanding of this compound, intended to stimulate further research and application in the development of next-generation pharmaceuticals.

References

Sources

Methodological & Application

Application Note: Synthesis Protocols for 1-Benzyl-4,4-difluorocyclohexan-1-amine

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 1-Benzyl-4,4-difluorocyclohexan-1-amine (CAS: 1389441-98-8)[1]

Introduction & Mechanistic Rationale

The synthesis of α -tertiary amines from sterically hindered ketones, such as 4,4-difluorocyclohexanone, presents significant synthetic hurdles. Traditional reductive amination or Bruylants-type reactions often suffer from poor yields due to the poor electrophilicity of the carbonyl carbon and competing enolization side-reactions.

To circumvent these challenges, this protocol leverages Ellman’s sulfinamide chemistry [2]. The methodology relies on the condensation of 4,4-difluorocyclohexanone with tert-butanesulfinamide. Because ketones are inherently less reactive than aldehydes, Titanium(IV) ethoxide ( Ti(OEt)4 ) is employed. As established by Ellman and co-workers, Ti(OEt)4 acts dually as a potent Lewis acid to activate the sterically hindered ketone and as an irreversible water scavenger, driving the equilibrium toward the N-tert-butanesulfinyl ketimine[3].

Once formed, the electron-withdrawing sulfinyl group significantly enhances the electrophilicity of the imine carbon, facilitating the nucleophilic addition of benzylmagnesium chloride. Finally, the robust sulfinyl protecting group is smoothly cleaved under mild acidic conditions to yield the target primary amine[2].

Process Workflow Visualization

Fig 1: Three-step synthetic workflow for 1-Benzyl-4,4-difluorocyclohexan-1-amine.

Experimental Protocols

Step 3.1: Synthesis of N-(4,4-difluorocyclohexylidene)-2-methylpropane-2-sulfinamide

Causality Check: Ti(OEt)4 is moisture-sensitive; the reaction must be performed under strict anhydrous conditions to prevent premature hydrolysis of the titanium reagent.

-

Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and reflux condenser under an argon atmosphere.

-

Reagent Addition: Dissolve 4,4-difluorocyclohexanone (1.0 equiv, 10 mmol) and tert-butanesulfinamide (1.05 equiv, 10.5 mmol) in anhydrous THF (25 mL).

-

Activation: Syringe in Ti(OEt)4 (2.0 equiv, 20 mmol) in one portion.

-

Reaction: Heat the mixture to reflux (65 °C) and stir for 12–18 hours. Monitor completion via TLC (Hexanes/EtOAc, 7:3).

-

Workup: Cool the mixture to room temperature and pour it into an equal volume of saturated aqueous NaCl (brine) while stirring vigorously. A white precipitate of titanium dioxide ( TiO2 ) will form.

-

Filtration: Filter the resulting suspension through a pad of Celite, washing the filter cake thoroughly with EtOAc.

-

Isolation: Separate the organic layer, dry over anhydrous Na2SO4 , and concentrate under reduced pressure to afford the crude sulfinyl imine, which is typically pure enough for the next step.

Step 3.2: Nucleophilic Addition of Benzylmagnesium Chloride

Causality Check: Dropwise addition at -78 °C is critical. The low temperature controls the highly exothermic Grignard addition, suppressing α -deprotonation (enolization) of the imine.

-

Preparation: Dissolve the crude sulfinyl imine (1.0 equiv, ~10 mmol) in anhydrous THF (30 mL) under argon.

-

Cooling: Submerge the reaction flask in a dry ice/acetone bath (-78 °C).

-

Addition: Slowly add Benzylmagnesium chloride (2.0 equiv, 1.0 M in THF, 20 mL) dropwise over 30 minutes.

-

Reaction: Stir at -78 °C for 1 hour, then gradually allow the reaction to warm to room temperature over 3–4 hours.

-

Quench: Carefully quench the reaction by adding saturated aqueous NH4Cl (20 mL) at 0 °C.

-

Extraction: Extract the aqueous layer with EtOAc ( 3×30 mL). Combine the organic layers, wash with brine, dry over Na2SO4 , and concentrate. Purify via flash column chromatography to yield the N-(1-benzyl-4,4-difluorocyclohexyl)-2-methylpropane-2-sulfinamide intermediate.

Step 3.3: Acidic Cleavage and Free-Basing

Causality Check: The sulfinyl group is highly acid-sensitive. Using HCl in a protic solvent cleanly cleaves the N-S bond, generating the amine hydrochloride and a volatile sulfinate byproduct.

-

Deprotection: Dissolve the purified sulfinamide intermediate (1.0 equiv) in Methanol (15 mL). Add 4.0 M HCl in dioxane (3.0 equiv).

-

Reaction: Stir at room temperature for 2 hours. Completion is indicated by the disappearance of the starting material on TLC.

-

Concentration: Evaporate the volatiles under reduced pressure to yield 1-benzyl-4,4-difluorocyclohexan-1-amine hydrochloride.

-

Free-Basing: Suspend the hydrochloride salt in EtOAc (20 mL) and add 1.0 M aqueous NaOH until the aqueous layer reaches pH > 10.

-

Final Isolation: Extract with EtOAc, dry over Na2SO4 , and concentrate to yield the pure free base 1-benzyl-4,4-difluorocyclohexan-1-amine[1].

Mechanistic Pathway Visualization

Fig 2: Mechanistic role of Ti(OEt)4 and sulfinyl activation in alpha-tertiary amine synthesis.

Quantitative Data Summary

| Step | Reagent / Intermediate | Equivalents | Temperature | Time | Expected Yield |

| 1 | 4,4-Difluorocyclohexanone | 1.0 | 65 °C | 12–18 h | N/A (Limiting) |

| 1 | tert-Butanesulfinamide | 1.05 | 65 °C | 12–18 h | 80–90% |

| 1 | Ti(OEt)4 | 2.0 | 65 °C | 12–18 h | N/A |

| 2 | Benzylmagnesium Chloride | 2.0 | -78 °C to RT | 4 h | 70–85% |

| 3 | 4.0 M HCl in Dioxane | 3.0 | 25 °C | 2 h | > 95% |

Analytical Characterization

To validate the self-validating system of this protocol, intermediate and final product verification should align with the following spectroscopic benchmarks:

-

19 F NMR (Final Product): Expect a characteristic multiplet signal around δ -90 to -105 ppm, corresponding to the gem-difluoro moiety on the cyclohexane ring.

-

1 H NMR (Final Product): The benzylic protons ( -CH2-Ph ) will appear as a distinct singlet or AB quartet (depending on the conformational locking of the ring) around δ 2.60–2.85 ppm. Aromatic protons will integrate to 5H between δ 7.15–7.35 ppm.

-

Mass Spectrometry (ESI-MS): Expected [M+H]+ for C13H17F2N is m/z 226.14.

References

-

Title: Synthesis and Applications of tert-Butanesulfinamide Source: Chemical Reviews (ACS Publications) URL: [Link]

-

Title: Synthesis of Enantiomerically Pure N-tert-Butanesulfinyl Imines by the Direct Condensation of tert-Butanesulfinamide with Aldehydes and Ketones Source: Organic Chemistry Portal / Journal of Organic Chemistry URL: [Link]

Sources

- 1. 1-benzyl-4,4-difluorocyclohexan-1-amine | 1389441-98-8 [sigmaaldrich.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis of Enantiomerically Pure N-tert-Butanesulfinyl Imines (tert-Butanesulfinimines) by the Direct Condensation of tert-Butanesulfinamide with Aldehydes and Ketones [organic-chemistry.org]

Reagents used in the synthesis of 1-Benzyl-4,4-difluorocyclohexan-1-amine

An Application Note and Protocol for the Synthesis of 1-Benzyl-4,4-difluorocyclohexan-1-amine

Abstract

This document provides a comprehensive guide for the synthesis of 1-Benzyl-4,4-difluorocyclohexan-1-amine, a valuable building block in medicinal chemistry and drug development. The protocol details a robust and efficient one-pot reductive amination of 4,4-difluorocyclohexanone with benzylamine. We employ sodium triacetoxyborohydride (NaBH(OAc)₃) as a mild and selective reducing agent, which offers high yields and operational simplicity. This application note is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the experimental choices, a detailed step-by-step protocol, purification guidelines, and necessary safety precautions.

Introduction: The Significance of Fluorinated Amines

Fluorine-containing molecules are of paramount importance in modern pharmaceuticals. The introduction of fluorine atoms can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The 4,4-difluorocyclohexyl motif, in particular, serves as a rigid, lipophilic scaffold that can explore chemical space in ways that its non-fluorinated or aromatic counterparts cannot. The target compound, 1-Benzyl-4,4-difluorocyclohexan-1-amine, is a key secondary amine intermediate. The benzyl group can serve as a protecting group or as a pharmacophoric element itself, making this compound a versatile precursor for more complex molecular architectures.

The chosen synthetic strategy is reductive amination, a cornerstone reaction in C-N bond formation.[1] This one-pot process involves the initial formation of an imine from 4,4-difluorocyclohexanone and benzylamine, which is then immediately reduced in situ to the desired amine.[2] The choice of sodium triacetoxyborohydride as the reducing agent is critical; its mild nature prevents the premature reduction of the starting ketone and its selectivity for the imine intermediate ensures a high yield of the target secondary amine.[3][4]

Chemical Reaction Scheme

The synthesis proceeds via a one-pot, two-step mechanism: imine formation followed by hydride reduction.

Caption: Overall reaction for the synthesis of the target amine.

Reagents and Materials

Proper preparation and handling of all reagents are critical for the success and safety of the synthesis.

| Reagent | CAS No. | Molecular Formula | MW ( g/mol ) | Quantity | Mmol | Equiv. | Notes |

| 4,4-Difluorocyclohexanone | 22515-18-0 | C₆H₈F₂O | 134.12 | 1.00 g | 7.46 | 1.0 | Starting ketone.[5] |

| Benzylamine | 100-46-9 | C₇H₉N | 107.15 | 0.88 mL (0.88 g) | 8.20 | 1.1 | Nucleophilic amine. |

| Sodium Triacetoxyborohydride | 56553-60-7 | C₆H₁₀BNaO₆ | 211.94 | 2.36 g | 11.18 | 1.5 | Mild reducing agent.[1] |

| 1,2-Dichloroethane (DCE) | 107-06-2 | C₂H₄Cl₂ | 98.96 | 30 mL | - | - | Anhydrous solvent. |

| Saturated NaHCO₃ solution | - | NaHCO₃ | - | ~20 mL | - | - | For workup (quench). |

| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | ~50 mL | - | - | For extraction. |

| Anhydrous MgSO₄ or Na₂SO₄ | - | - | - | ~5 g | - | - | Drying agent. |

| Silica Gel (230-400 mesh) | - | SiO₂ | - | As needed | - | - | For chromatography. |

Detailed Experimental Protocol

This protocol is designed for a 7.46 mmol scale. Ensure all glassware is oven-dried and the reaction is performed in a well-ventilated fume hood.

Step 1: Reaction Setup and Imine Formation

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4,4-difluorocyclohexanone (1.00 g, 7.46 mmol).

-

Add 30 mL of anhydrous 1,2-dichloroethane (DCE) to dissolve the ketone.

-

Add benzylamine (0.88 mL, 8.20 mmol, 1.1 equiv.) to the solution via syringe.

-

Stir the resulting mixture at room temperature for 30 minutes.

-

Expert Insight: This initial stirring period is crucial for allowing the equilibrium between the ketone, amine, and the corresponding imine intermediate to be established. Driving this equilibrium towards the imine maximizes the subsequent reduction to the desired product.[1] A slight excess of the amine (1.1 equiv.) is used to further favor imine formation.

-

Step 2: Reduction of the Imine Intermediate

-

Carefully add sodium triacetoxyborohydride (2.36 g, 11.18 mmol, 1.5 equiv.) to the reaction mixture in three equal portions over 10-15 minutes.

-

Causality Note: Portion-wise addition is recommended to control the mild exotherm and any potential gas evolution. Sodium triacetoxyborohydride is a less reactive hydride donor than NaBH₄, making it ideal for selectively reducing the protonated imine (iminium ion) in the presence of the unreacted ketone.[3]

-

-

Allow the reaction to stir at room temperature for 16-24 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting ketone is consumed. (Eluent for TLC: 4:1 Hexanes/Ethyl Acetate).

Step 3: Workup and Extraction

-

Once the reaction is complete, carefully quench the reaction by slowly adding 20 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15 minutes until gas evolution ceases.

-

Transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with dichloromethane (DCM) (3 x 15 mL).

-

Combine the organic layers and wash with brine (1 x 20 mL).

-

Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Step 4: Purification

-

The resulting crude oil is purified by flash column chromatography on silica gel.

-

Trustworthiness of Protocol: The basic nature of the amine product can cause it to streak or adhere strongly to the acidic silica gel, leading to poor separation and low recovery. To mitigate this, the eluent system should be basified.[6]

-

-

Recommended Eluent System: A gradient of 0% to 10% Methanol in Dichloromethane, with 0.5% triethylamine (Et₃N) or ammonium hydroxide added to the solvent mixture.

-

Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield 1-Benzyl-4,4-difluorocyclohexan-1-amine as a clear oil or low-melting solid.[7]

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis.

Safety Precautions

-

1,2-Dichloroethane (DCE) and Dichloromethane (DCM): These are halogenated solvents and are suspected carcinogens. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Sodium Triacetoxyborohydride: This reagent is moisture-sensitive and can release acetic acid upon contact with water. Handle in a dry environment and avoid inhalation of dust.

-

Benzylamine: Corrosive and causes skin burns and eye damage. Handle with care, ensuring no direct contact.

-

Quenching: The workup procedure involves quenching the excess hydride reagent, which can generate gas. Add the aqueous solution slowly to avoid excessive pressure buildup.

References

-

Kolobova, E., et al. (2019). Reductive Amination of Ketones with Benzylamine Over Gold Supported on Different Oxides. Catalysis Letters. Available at: [Link]

-

Murzin, D. Y., et al. (2019). Reductive amination of ketones with benzylamine over gold supported on different oxides. SpringerLink. Available at: [Link]

-

Börner, A., et al. (2003). The First Highly Enantioselective Homogeneously Catalyzed Asymmetric Reductive Amination: Synthesis of α-N-Benzylamino Acids. The Journal of Organic Chemistry. Available at: [Link]

-

Kolobova, E., et al. (2019). Reductive Amination of Ketones with Benzylamine Over Gold Supported on Different Oxides. ResearchGate. Available at: [Link]

-

Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

-

Vapourtec. (n.d.). Application Note – Reductive Amination. Available at: [Link]

- Google Patents. (n.d.). CN105061188A - Preparation method of 4,4-difluorocyclohexanecarboxylic acid.

- Google Patents. (n.d.). CN107827721B - Method for synthesizing 4-fluorocyclohexanone.

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

-

Teledyne ISCO. (n.d.). Strategies for the Flash Purification of Highly Polar Compounds. Available at: [Link]

-

LibreTexts Chemistry. (2024). 24.6: Synthesis of Amines. Available at: [Link]

-

Tomkinson, N. C. O., et al. (2016). Synthesis of dibenzylamino-1-methylcyclohexanol and dibenzylamino-1-trifluoromethylcyclohexanol isomers. ResearchGate. Available at: [Link]

-

Rangel-López, E., et al. (2022). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. MDPI. Available at: [Link]

-

Fields, G. B. (1994). Methods for Removing the Fmoc Group. In Peptide Synthesis Protocols. Humana Press. Available at: [Link]

-

Reddit. (2025). Purification of THP protected compound. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 5. 4,4-DIFLUOROCYCLOHEXANONE | 22515-18-0 [chemicalbook.com]

- 6. reddit.com [reddit.com]

- 7. chemscene.com [chemscene.com]

Application Note & Protocols: 1-Benzyl-4,4-difluorocyclohexan-1-amine as a Strategic Building Block

Executive Summary

In modern medicinal chemistry and agrochemical development, overcoming metabolic liability while maintaining target affinity is a primary optimization challenge. 1-Benzyl-4,4-difluorocyclohexan-1-amine (and its hydrochloride salt) has emerged as a highly specialized building block designed to address these exact parameters,.

This application note provides researchers and drug development professionals with a comprehensive guide to utilizing this compound. By integrating a sterically hindered α -tertiary amine, a lipophilic benzyl pendant, and a metabolically stable 4,4-difluorocyclohexyl ring, this scaffold serves as a powerful bioisostere in the synthesis of neurotropic agents, GPCR ligands, and novel fungicides like quinofumelin analogs[1],[2].

Physicochemical Profile

Understanding the structural metrics of this building block is critical for predicting its behavior in organic synthesis and biological systems. The difluorination at the 4,4-positions significantly influences its reactivity, basicity, and overall lipophilicity[3].

Table 1: Physicochemical Properties of 1-Benzyl-4,4-difluorocyclohexan-1-amine

| Property | Value | Scientific Implication |